2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a complex organic compound characterized by its unique structural features It contains a methoxyethyl group, a sulfonylamino linkage, and a 4-methylphenyl ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide typically involves multiple steps:
-
Formation of the Ethenyl Sulfone Intermediate: : The initial step involves the synthesis of the (E)-2-(4-methylphenyl)ethenyl sulfone. This can be achieved through the reaction of 4-methylbenzaldehyde with a suitable sulfonylating agent under basic conditions to form the corresponding sulfone.
-
Attachment of the Methoxyethyl Group: : The next step involves the introduction of the methoxyethyl group. This can be done by reacting the sulfone intermediate with 2-methoxyethanol in the presence of a strong base like sodium hydride to form the desired ether linkage.
-
Formation of the Sulfonylamino Linkage: : The final step involves the formation of the sulfonylamino linkage. This can be achieved by reacting the intermediate with acetamide under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the sulfonylamino group, where nucleophiles can replace the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions depending on the desired product.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
-
Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
-
Materials Science: : Its structural features could be exploited in the design of new materials with specific electronic or optical properties.
-
Biological Research: : The compound can be used as a probe to study biological processes, particularly those involving sulfonylamino linkages.
-
Industrial Applications: : It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide exerts its effects depends on its interaction with molecular targets. The sulfonylamino group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or receptor binding. The methoxyethyl group may enhance the compound’s solubility and bioavailability, while the 4-methylphenyl ethenyl moiety can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-[2-methoxyethyl-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]acetamide: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
2-[2-ethoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the methoxyethyl group enhances its solubility, while the sulfonylamino linkage provides a site for potential biological interactions.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)7-10-21(18,19)16(8-9-20-2)11-14(15)17/h3-7,10H,8-9,11H2,1-2H3,(H2,15,17)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZUIHWWYRLUNT-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCOC)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCOC)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.